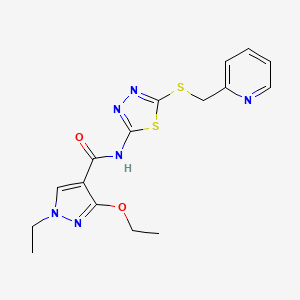

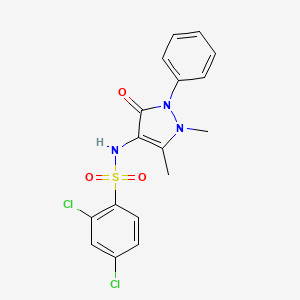

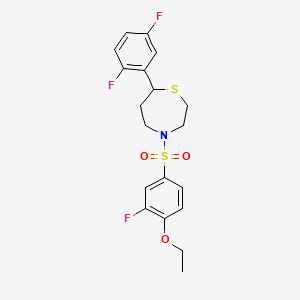

![molecular formula C15H16ClNO2S B2686822 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-19-5](/img/structure/B2686822.png)

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pyrimidine Derivative Interactions

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine demonstrates significant interaction with pyrimidine derivatives. These interactions are critical in nucleic acid component structures. For instance, in the pyrimethaminium benzenesulfonate monohydrate, the sulfonate group mimics the carboxylate anion's mode of association with 2-aminopyrimidines. This showcases the molecule's ability to form stable hydrogen-bonded structures, which are essential in biological systems (Balasubramani et al., 2007).

Platinum Complex Formation

The compound also plays a role in the formation of platinum complexes. The reaction of cis-[Pt(DMSO)2Cl2] with 2-(diphenylphosphine)pyridine leads to a platinum(II) species, indicating the molecule's potential in complex metal center reactions (Arena et al., 1993).

Chemiluminescence in Organic Chemistry

In organic chemistry, derivatives of this compound are involved in chemiluminescence reactions. For example, its derivatives have been used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are thermally stable and can be used for base-induced decomposition to generate light, a crucial aspect in photodynamic applications (Watanabe et al., 2010).

Prazole Synthesis

It plays a role in the synthesis of prazoles, specifically in the treatment of gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. The modified synthesis of this compound shows potential in pharmaceutical applications (Gilbile et al., 2017).

Catalyst in Organic Synthesis

The molecule has been used as a catalyst in organic synthesis, such as in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This highlights its efficiency and reusability in homogeneous catalysis (Moosavi-Zare et al., 2013).

Aerobic Oxidative Desulfurization

This compound is also significant in the field of green chemistry, particularly in the aerobic oxidative desulfurization process. Its derivatives have shown effectiveness in the oxidation of sulfur-containing compounds under mild conditions, which is essential for environmental sustainability (Lu et al., 2010).

Cancer Detection

In the medical field, derivatives of this compound have been developed for cancer detection using optical imaging. The stability and specificity of these derivatives for bioconjugation make them suitable for developing molecular-based beacons for cancer detection (Pham et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQJJRAWHLNBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

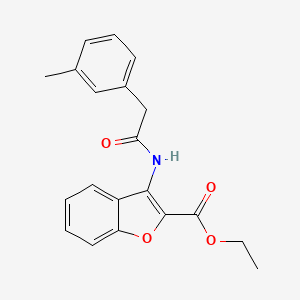

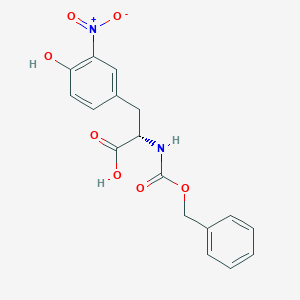

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2686742.png)

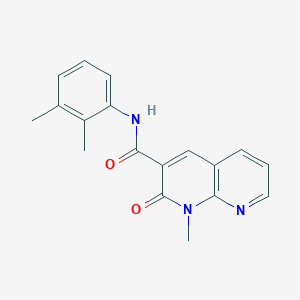

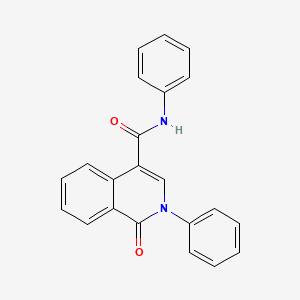

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)

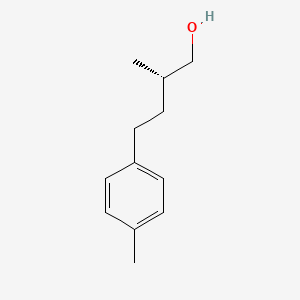

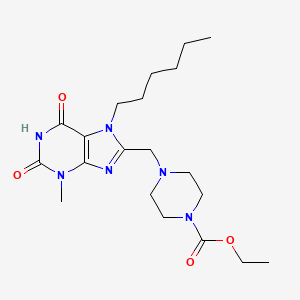

![(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2686748.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2686754.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686755.png)